molecular formula C20H22N6O3 B4999028 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B4999028
M. Wt: 394.4 g/mol
InChI Key: WJTPPVMWHFBMST-UHFFFAOYSA-N
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Description

The compound 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a 3,4-dimethoxybenzoyl-piperazine moiety and at the 6-position with a pyrazole ring. This structure combines aromatic heterocycles (pyridazine and pyrazole) with a piperazine linker modified by a methoxy-rich benzoyl group. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties and target binding .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-5-4-15(14-17(16)29-2)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTPPVMWHFBMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The dimethoxybenzoyl moiety is then attached to the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and mechanisms, facilitating the development of novel compounds with potential applications in various domains.

Biology

The biological applications of this compound are significant. Research has indicated that it may interact with various biomolecules, serving as a ligand in binding studies or as a probe in biochemical assays. Its potential for modulating enzyme activity makes it a candidate for studies focused on enzyme inhibition and receptor interactions .

Case Study: Enzyme Inhibition

In studies targeting phosphodiesterases (PDEs), this compound demonstrated inhibitory effects on human PDE3A and PDE3B, with reported IC50 values indicating its potency as an inhibitor. Such interactions suggest its potential utility in developing therapeutics for conditions influenced by these enzymes .

Medicine

The pharmacological properties of This compound are under investigation for their potential therapeutic applications. Preliminary studies suggest that it may exhibit activity against certain diseases, warranting further exploration in drug development contexts .

Industry

In industrial applications, this compound can be utilized as an intermediate in the synthesis of other valuable compounds or materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeApplications
3-[4-(substituted)-piperazin-1-yl]cinnolinesCinnolineAnticancer research
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butanePiperazine derivativeAnalytical testing
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxychromenoneChromenoneAntimicrobial studies

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position 3) Substituents (Position 6) Molecular Weight (g/mol) Key Properties
Target Compound Pyridazine 4-(3,4-Dimethoxybenzoyl)piperazine 1H-pyrazole ~450 (estimated) High lipophilicity, moderate polarity
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pyridazine Piperidine 1H-pyrazole 230.26 Planar conformation, rigid backbone
6-[4-(4-Chlorophenyl)piperazin-1-yl]pyridazinone Pyridazinone 4-Chlorophenyl-piperazine - 328.78 (estimated) Electron-withdrawing substituents
3-(Biphenylsulfonyl-piperazine)-6-pyrazolyl-pyridazine Pyridazine 4-Biphenylsulfonyl-piperazine 1H-pyrazole 446.5 Enhanced hydrogen bonding, high polarity

Biological Activity

The compound 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound features a complex structure characterized by:

  • A pyridazine ring.
  • A piperazine ring substituted with a 3,4-dimethoxybenzoyl group.
  • A pyrazole moiety.

Chemical Formula

The molecular formula is C23H26N4O3C_{23}H_{26}N_4O_3 with the following identifiers:

  • IUPAC Name : (3,4-dimethoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone.
  • CAS Number : 1021130-64-2.

The biological activity of this compound largely stems from its ability to interact with various biological targets. It may act as an inhibitor for specific enzymes or receptors, modulating their activity through competitive binding. Such interactions can lead to significant pharmacological effects, including inhibition of cell proliferation or induction of apoptosis in certain cancer cell lines.

Pharmacological Effects

Research indicates that the compound exhibits:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Its piperazine component has been shown to have potential neuroprotective properties, possibly by inhibiting acetylcholinesterase, which is relevant in Alzheimer's disease treatment .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, indicating potential for development as an antibiotic agent.

Data Table: Biological Activity Summary

Biological ActivityEffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveInhibits acetylcholinesterase
AntimicrobialActive against specific pathogens

Case Study 1: Antitumor Efficacy

In a study conducted on human cancer cell lines, the compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of piperazine derivatives found that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated a decrease in reactive oxygen species (ROS) levels and improved cell survival rates .

Q & A

Basic: What are the key structural features of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and how do they influence its chemical reactivity?

Answer:
The compound features a pyridazine core substituted at positions 3 and 6. At position 3, a 3,4-dimethoxybenzoyl-modified piperazine group is attached, while position 6 bears a pyrazole ring. The piperazine moiety enhances conformational flexibility, enabling interactions with biological targets, while the pyrazole ring contributes to π-π stacking and hydrogen bonding . The 3,4-dimethoxybenzoyl group introduces electron-donating substituents, which modulate electronic properties and solubility. Reactivity is influenced by the pyridazine ring’s electron-deficient nature, making it susceptible to nucleophilic attacks, and the sulfonyl group (if present in analogs) can participate in redox reactions .

Basic: What synthetic methodologies are commonly employed for synthesizing pyridazine derivatives with piperazine and pyrazole substituents?

Answer:
Synthesis typically involves:

Core Formation : Pyridazine rings are constructed via cyclization reactions, such as condensation of dihydrazines with diketones or via [4+2] cycloadditions.

Substituent Introduction :

  • Piperazine Attachment : Nucleophilic substitution or Buchwald-Hartwig coupling under palladium catalysis at elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) .
  • Pyrazole Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling for regioselective pyrazole substitution .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Answer:
Key optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., acylation of piperazine) to reduce side reactions .
  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps to enhance efficiency .
  • Solvent Selection : Using DMF for solubility vs. THF for steric hindrance reduction in nucleophilic substitutions .
  • Real-Time Monitoring : Employing TLC or HPLC-MS to track intermediate formation and adjust stoichiometry .

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